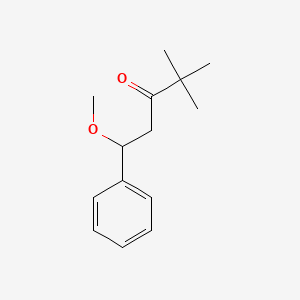![molecular formula C17H20O3 B14310257 Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol CAS No. 113201-41-5](/img/structure/B14310257.png)
Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol: is a complex organic compound that combines the properties of benzoic acid and a tricyclic alcohol. This compound is notable for its unique structure, which includes a tricyclo[5.2.1.02,6]dec-3-en-8-ol moiety. The combination of these two components results in a molecule with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of tricyclo[5.2.1.02,6]dec-3-en-8-ol typically involves the hydration of dicyclopentadiene. This reaction is carried out in the presence of a solid acid catalyst, such as zeolites or strongly acidic ion exchange resins. The reaction conditions include a temperature range of 50-150°C and the use of the catalyst in an amount of 3.0-10 times the weight of water .
Industrial Production Methods:
In an industrial setting, the production of tricyclo[5.2.1.02,6]dec-3-en-8-ol follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The solid acid catalyst is often regenerated and reused to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tricyclo[5.2.1.02,6]dec-3-en-8-ol can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield reduced alcohol derivatives.
Substitution: Substitution reactions can occur at the benzoic acid moiety, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Oxidized alcohols and ketones.
Reduction: Reduced alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
In chemistry, benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology:
Its structure can be used to design inhibitors or activators of specific enzymes .
Medicine:
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include anti-inflammatory and antimicrobial activities .
Industry:
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer additives .
Mécanisme D'action
The mechanism of action of benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The tricyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering their signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Tricyclo[5.2.1.02,6]dec-3-en-8-ol: A simpler version without the benzoic acid moiety.
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring.
Uniqueness:
The combination of benzoic acid and tricyclo[5.2.1.02,6]dec-3-en-8-ol in a single molecule provides unique chemical and physical properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
Propriétés
Numéro CAS |
113201-41-5 |
|---|---|
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol |
InChI |
InChI=1S/C10H14O.C7H6O2/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;8-7(9)6-4-2-1-3-5-6/h1-2,6-11H,3-5H2;1-5H,(H,8,9) |
Clé InChI |
RMOJOYRVZWPZPC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2C1C3CC2CC3O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)
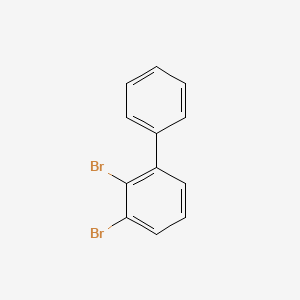

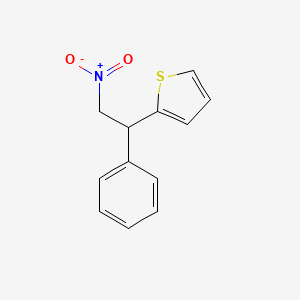
![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
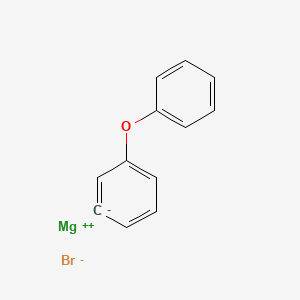
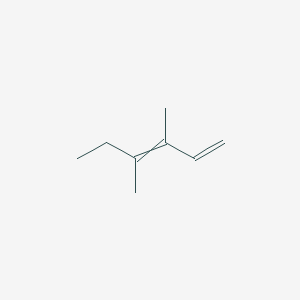
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)

